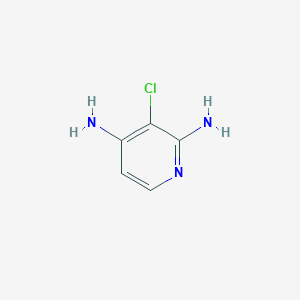
3-Chloro-2,4-diaminopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyridine-2,4-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloropyridine-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of pyrrole with dichlorocarbene, a weak base, to produce dichlorocyclopropane as an intermediate, followed by ring expansion . Another method involves the chlorination of pyridine derivatives under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of 3-chloropyridine-2,4-diamine typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of pyridine-N-oxides as starting materials can also facilitate the synthesis of chloropyridine derivatives in high yields .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloropyridine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can be used in coupling reactions such as the Heck, Suzuki, and Ullmann reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include dichlorocarbene, nucleophiles, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while coupling reactions can produce complex organic compounds with diverse functional groups .
Aplicaciones Científicas De Investigación
3-Chloropyridine-2,4-diamine has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-chloropyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The chlorine atom and amino groups play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: Another chlorinated pyridine derivative with different substitution patterns and reactivity.
3-Chloropyridine: Similar to 3-chloropyridine-2,4-diamine but lacks the amino groups, leading to different chemical properties and applications.
4-Chloropyridine: Another isomer with the chlorine atom at a different position, affecting its reactivity and uses.
Uniqueness
3-Chloropyridine-2,4-diamine is unique due to the presence of both chlorine and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
1232431-15-0 |
|---|---|
Fórmula molecular |
C5H6ClN3 |
Peso molecular |
143.57 g/mol |
Nombre IUPAC |
3-chloropyridine-2,4-diamine |
InChI |
InChI=1S/C5H6ClN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) |
Clave InChI |
LMXQZFLWOADSEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1N)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


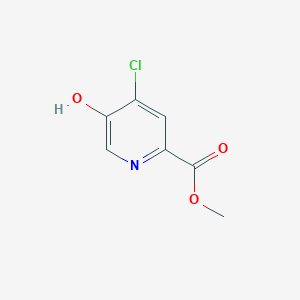
![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)



![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)

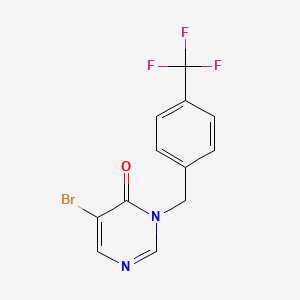


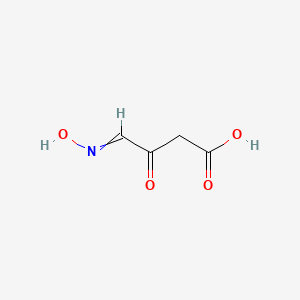
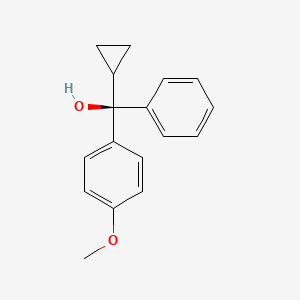
![Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)
